6-fluoro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinazoline
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Overview
Description
6-fluoro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinazoline is a complex organic compound that features a quinazoline core substituted with a fluoro group and a thieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinazoline typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the fluoro group and the thieno[3,2-c]pyridine moiety. Common reagents used in these steps include fluorinating agents, coupling reagents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazoline oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-fluoro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}benzoic acid
- 3-fluoro-4-({4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}carbonyl)phenol
Uniqueness
6-fluoro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinazoline is unique due to its specific substitution pattern and the presence of both a fluoro group and a thieno[3,2-c]pyridine moiety. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4S/c19-13-1-2-16-15(7-13)18(21-11-20-16)23-9-14(10-23)22-5-3-17-12(8-22)4-6-24-17/h1-2,4,6-7,11,14H,3,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIYBIQBSZYBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C4=NC=NC5=C4C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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